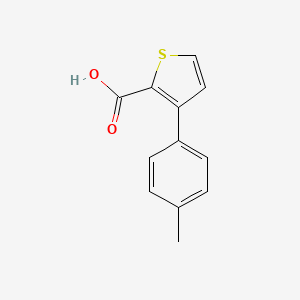

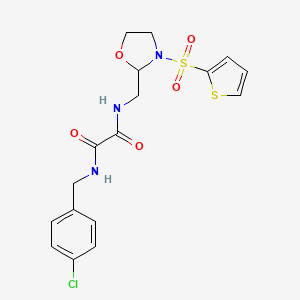

![molecular formula C19H20N2O3S B2684118 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide CAS No. 868369-15-7](/img/structure/B2684118.png)

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide” is a chemical compound . It is not intended for human or veterinary use but for research purposes only.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .Scientific Research Applications

Lignin Analysis and Methoxyl Group Quantification

Lignin, a renewable aromatic biopolymer, is abundant in plant matter. Methoxyl groups within lignin play a crucial role in stabilizing phenoxyl radicals formed during scavenging of free radicals. These groups contribute to the antioxidant capacity of lignin. Recent studies have also highlighted the stable hydrogen and carbon isotope values of plant methoxyl groups, which can aid in environmental and paleoclimate research. Additionally, methoxyl groups influence the rate of b-O-4 bond cleavage during alkaline pulping processes. Researchers have developed methods, such as headspace-isotope dilution GC-MS, to accurately quantify methoxyl and ethoxyl groups in lignins .

Fluorescent Thermometry in Cells and Mitochondria

Fluorescent temperature probes are valuable tools for monitoring temperature in biological systems. Specifically, they allow precise measurements within cells and suborganelles. For mitochondria, maintaining optimal temperature is critical for their physiological functions. Researchers have employed various strategies, including intramolecular rotation, polarity sensitivity, Förster resonance energy transfer (FRET), and structural changes, to design fluorescent temperature probes with high resolution and sensitivity. These probes enhance our understanding of temperature-related mechanisms in cellular processes .

Fluorinated Polymers and Their Applications

Fluorinated polymers have gained attention due to their unique properties. Recent advancements in synthetic strategies have allowed for the design of novel fluorinated polymers with tunable photophysical characteristics. These polymers find applications in diverse fields, including biomedical imaging, sensing, and functional materials. By modifying traditional fluorinated polyolefins, researchers can tailor their properties for specific purposes .

Bimane-Based Fluorescent Probes

Small molecule fluorescent probes continue to be indispensable for biological research. The development of highly tunable bimane-based probes allows researchers to fine-tune photophysical properties and biological selectivity. These probes offer versatility and precision, enabling targeted investigations in various biological contexts .

Mechanism of Action

properties

IUPAC Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)10-9-12(2)17(16)25-19(21)20-18(22)13-7-6-8-14(11-13)23-3/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMKOCBHNFLYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)OC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

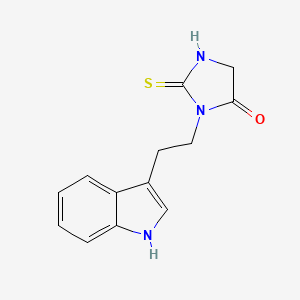

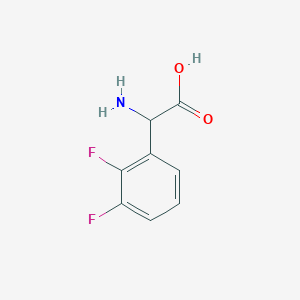

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

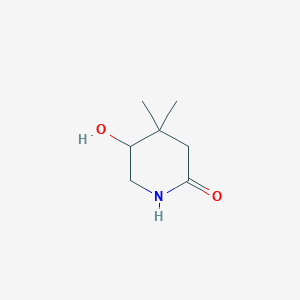

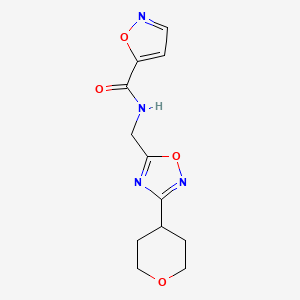

![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)

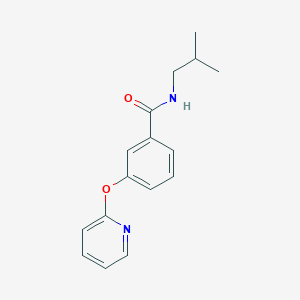

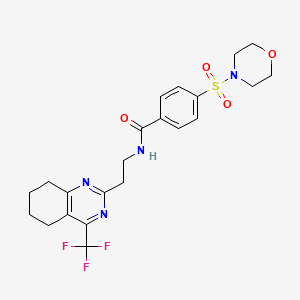

![2-chloro-1-[5-(furan-2-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2684043.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2684051.png)

![1-phenyl-5-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2684053.png)